The Chemical Architecture of Irisolidone: A Comprehensive Technical Guide
The Chemical Architecture of Irisolidone: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Irisolidone, a methoxylated isoflavone predominantly found in the flowers of Pueraria lobata, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the chemical structure of Irisolidone, including its spectroscopic properties, alongside detailed experimental protocols for its isolation and the evaluation of its anti-inflammatory potential. Furthermore, a key signaling pathway influenced by isoflavones is illustrated to provide context for its biological activity. This document is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, pharmacology, and drug development.
Chemical Identity and Properties
Irisolidone, systematically named 5,7-dihydroxy-6-methoxy-3-(4-methoxyphenyl)-4H-chromen-4-one, is a naturally occurring isoflavone. Its core structure consists of a chromen-4-one ring system substituted with hydroxyl and methoxy groups, and a methoxyphenyl group at the 3-position.
Table 1: Chemical Identifiers and Physicochemical Properties of Irisolidone
| Property | Value | Reference(s) |
| IUPAC Name | 5,7-dihydroxy-6-methoxy-3-(4-methoxyphenyl)-4H-chromen-4-one | [1] |
| CAS Number | 485-72-3 | [1] |
| Molecular Formula | C₁₇H₁₄O₆ | [1] |
| Molecular Weight | 314.29 g/mol | [1] |
| Appearance | Pale yellow solid | [2] |
| Melting Point | 186-187 °C | [2] |
| SMILES | COc1cc(O)c2c(c1O)C(=O)C(=COC2=O)c3ccc(OC)cc3 | |
| InChI | InChI=1S/C17H14O6/c1-21-9-5-3-8(4-6-9)11-7-23-13-10(19)14(22-2)16(20)12-15(13)17(11)18/h3-7,19-20H,1-2H3 |
Spectroscopic Data
The structural elucidation of Irisolidone is heavily reliant on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of Irisolidone provide a detailed map of its proton and carbon environments. The following tables summarize the characteristic chemical shifts (δ) and coupling constants (J).
Table 2: ¹H NMR Spectral Data of Irisolidone (400 MHz, CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~7.90 | s | - |
| H-8 | ~6.52 | s | - |
| H-2',6' | ~7.40 | d | ~8.8 |
| H-3',5' | ~6.95 | d | ~8.8 |
| 6-OCH₃ | ~3.90 | s | - |
| 4'-OCH₃ | ~3.85 | s | - |
| 5-OH | ~13.35 | s | - |
| 7-OH | ~5.50 | s | - |
Note: The chemical shifts are approximate and can vary slightly based on the solvent and concentration. The data is compiled based on typical values for similar isoflavone structures.[2]
Table 3: ¹³C NMR Spectral Data of Irisolidone (100 MHz, CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | ~153.0 |
| C-3 | ~123.0 |
| C-4 | ~180.0 |
| C-4a | ~105.0 |
| C-5 | ~158.0 |
| C-6 | ~131.0 |
| C-7 | ~159.0 |
| C-8 | ~93.0 |
| C-8a | ~105.0 |
| C-1' | ~124.0 |
| C-2',6' | ~130.0 |
| C-3',5' | ~114.0 |
| C-4' | ~160.0 |
| 6-OCH₃ | ~60.0 |
| 4'-OCH₃ | ~55.0 |
Note: The chemical shifts are approximate and based on spectral data for structurally related isoflavones.[2][3]
Mass Spectrometry (MS)
Electron Impact Mass Spectrometry (EI-MS) of Irisolidone reveals a characteristic fragmentation pattern that is instrumental in its identification. The molecular ion peak [M]⁺ is observed at m/z 314, corresponding to its molecular weight.
Key Fragmentation Pathways:
The fragmentation of isoflavones like Irisolidone under EI-MS is often initiated by cleavages of the chromen-4-one ring system and the loss of substituents. Common fragmentation patterns include:
-
Retro-Diels-Alder (RDA) reaction: This is a characteristic fragmentation for flavonoids, leading to the cleavage of the C-ring.
-
Loss of methyl radical (•CH₃): From the methoxy groups, resulting in an [M-15]⁺ ion.
-
Loss of carbon monoxide (CO): From the carbonyl group, resulting in an [M-28]⁺ ion.
-
Cleavage of the B-ring: Leading to fragments corresponding to the substituted B-ring.
A plausible fragmentation pattern would show significant peaks corresponding to the loss of these neutral fragments from the molecular ion.
Experimental Protocols
Isolation of Irisolidone from Pueraria lobata Flowers
This protocol is adapted from established methods for the isolation of isoflavones from Pueraria lobata.[2]
Materials and Equipment:
-
Dried flowers of Pueraria lobata
-
Methanol (analytical grade)
-
Silica gel (for column chromatography)
-
Hexane, Chloroform, Ethyl Acetate, Methanol (for chromatography elution)
-
Rotary evaporator
-
Chromatography columns
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp (254 nm and 365 nm)
Procedure:
-
Extraction:
-
Grind the dried flowers of Pueraria lobata to a fine powder.
-
Macerate the powdered plant material with methanol at room temperature for 72 hours with occasional shaking.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.
-
-
Fractionation:
-
Suspend the crude extract in water and partition successively with n-hexane, chloroform, and ethyl acetate.
-
Monitor the fractions by TLC to identify the fraction containing Irisolidone (typically the ethyl acetate fraction).
-
-
Column Chromatography:
-
Pack a chromatography column with silica gel slurried in n-hexane.
-
Load the concentrated ethyl acetate fraction onto the column.
-
Elute the column with a gradient of n-hexane-ethyl acetate, gradually increasing the polarity.
-
Collect fractions and monitor by TLC. Combine fractions that show a spot corresponding to a standard of Irisolidone or have a similar Rf value and UV appearance.
-
-
Purification:
-
Subject the combined fractions to further purification by repeated column chromatography or preparative TLC using appropriate solvent systems (e.g., chloroform-methanol gradients) until a pure compound is obtained.
-
Characterize the purified compound using spectroscopic methods (NMR, MS) to confirm its identity as Irisolidone.
-
Anti-inflammatory Activity Assay: Nitric Oxide (NO) Production Inhibition
This protocol describes an in vitro assay to evaluate the anti-inflammatory potential of Irisolidone by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[4][5]
Materials and Equipment:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Irisolidone (dissolved in DMSO)
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Microplate reader (540 nm)
Procedure:
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
-
Treatment:
-
Treat the cells with various concentrations of Irisolidone (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO).
-
-
Stimulation:
-
After the pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control group (cells without LPS or Irisolidone) and a positive control group (cells with LPS and vehicle).
-
-
Nitrite Measurement:
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent to each supernatant sample in a new 96-well plate.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the nitrite concentration from a standard curve prepared with known concentrations of sodium nitrite.
-
Determine the percentage inhibition of NO production by Irisolidone compared to the LPS-stimulated control group.
-
Signaling Pathway Visualization
Isoflavones, including Irisolidone, have been shown to modulate various signaling pathways. One such pathway is the Interferon Regulatory Factor 3 (IRF-3) dependent signaling pathway, which is crucial for the innate immune response to viral infections. The following diagram illustrates a simplified representation of this pathway, which can be activated by isoflavones.[6][7]
Caption: IRF-3 dependent signaling pathway modulated by Irisolidone.
Conclusion
This technical guide provides a detailed overview of the chemical structure and properties of Irisolidone. The summarized spectroscopic data and detailed experimental protocols for its isolation and bioactivity assessment offer a valuable resource for researchers. The visualization of the IRF-3 signaling pathway provides a conceptual framework for understanding the potential mechanism of action of Irisolidone in modulating immune responses. Further research into the synthesis, pharmacology, and clinical applications of Irisolidone is warranted to fully explore its therapeutic potential.
References
- 1. Metabolic profile of irisolidone in rats obtained by ultra-high performance liquid chromatography/quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]
- 3. spectrabase.com [spectrabase.com]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. dovepress.com [dovepress.com]
- 6. Isoflavone agonists of IRF-3 dependent signaling have antiviral activity against RNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isoflavone Agonists of IRF-3 Dependent Signaling Have Antiviral Activity against RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
